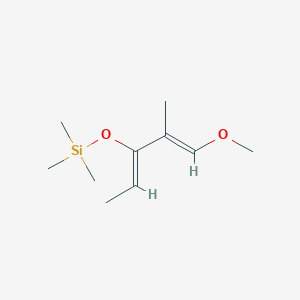
Bismuth(III) molybdate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth(III) molybdate is a compound composed of bismuth, molybdenum, and oxygen. It is known for its excellent catalytic properties, particularly in the selective oxidation and ammoxidation of hydrocarbons. This compound has been extensively studied and utilized in various industrial applications due to its high selectivity and activity .
准备方法
Bismuth(III) molybdate can be synthesized through several methods, including:
Co-precipitation: This is the most popular method, where bismuth and molybdenum precursors are mixed in an aqueous solution, followed by precipitation and calcination.
Solid-state reaction: This involves mixing solid bismuth and molybdenum compounds, followed by heating at high temperatures to form the desired product.
Sol-gel method: This technique involves the formation of a gel from a solution containing bismuth and molybdenum precursors, followed by drying and calcination.
Hydrothermal synthesis: This method involves reacting bismuth and molybdenum precursors in a high-pressure, high-temperature aqueous solution.
化学反应分析
Bismuth(III) molybdate undergoes various chemical reactions, including:
Oxidation: It is widely used as a catalyst for the selective oxidation of hydrocarbons, such as propylene to acrolein.
Ammoxidation: This reaction involves the conversion of hydrocarbons to nitriles in the presence of ammonia.
Substitution: This compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed from these reactions are acrolein, acrylonitrile, and other valuable industrial chemicals .
科学研究应用
Bismuth(III) molybdate has a wide range of scientific research applications, including:
Catalysis: It is extensively used as a catalyst in the selective oxidation and ammoxidation of hydrocarbons.
Energy storage: This compound has been explored for use in high-performance asymmetric supercapacitors due to its excellent electrochemical properties.
Environmental remediation: It has been investigated for its photocatalytic activity in the degradation of organic pollutants.
Material science: This compound is studied for its unique structural and electronic properties, making it a candidate for various advanced material applications.
作用机制
The mechanism by which bismuth(III) molybdate exerts its catalytic effects involves the activation of oxygen molecules on its surface, which then participate in the oxidation of hydrocarbons. The compound’s structure allows for the efficient transfer of electrons, facilitating the catalytic process . The molecular targets and pathways involved include the activation of oxygen and the formation of reactive oxygen species, which are crucial for the oxidation reactions .
相似化合物的比较
Bismuth(III) molybdate is often compared with other metal molybdates, such as:
Cobalt molybdate: Known for its use in hydrodesulfurization catalysts.
Nickel molybdate: Used in hydrogenation and hydrocracking catalysts.
Iron molybdate: Employed in the oxidation of methanol to formaldehyde.
This compound stands out due to its high selectivity and activity in the oxidation and ammoxidation of hydrocarbons, making it a preferred choice for these reactions .
属性
分子式 |
Bi2Mo3O12 |
|---|---|
分子量 |
897.8 g/mol |
IUPAC 名称 |
bis[(dioxo(oxobismuthanyloxy)molybdenio)oxy]-dioxomolybdenum |
InChI |
InChI=1S/2Bi.3Mo.12O |
InChI 键 |
NJCRYJVCAARZQB-UHFFFAOYSA-N |
规范 SMILES |
O=[Mo](=O)(O[Mo](=O)(=O)O[Bi]=O)O[Mo](=O)(=O)O[Bi]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


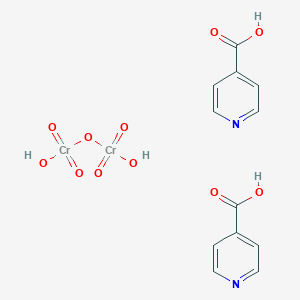
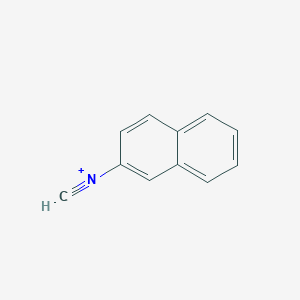
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

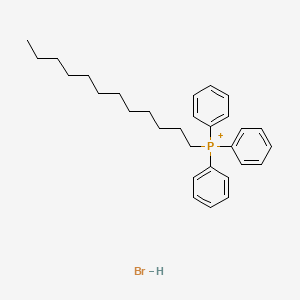
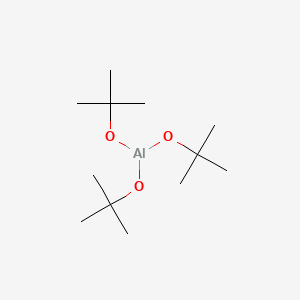

![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)


